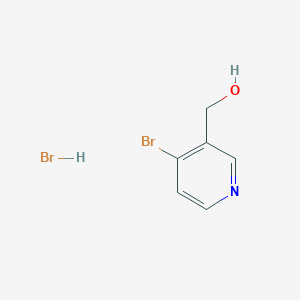

4-Bromo-3-pyridinemethanol hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-3-pyridinemethanol hydrobromide is a substituted pyridine . It is a white crystalline substance that is soluble in water. This chemical has recently gained attention due to its potential applications in various fields of research, including pharmaceuticals.

Molecular Structure Analysis

The molecular formula of 4-Bromo-3-pyridinemethanol hydrobromide is C6H7BrNO.HBr. Its InChI code is 1S/C6H6BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H .Physical And Chemical Properties Analysis

4-Bromo-3-pyridinemethanol hydrobromide has a molecular weight of 268.94 . It is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications

Organic Synthesis

4-Bromo-3-pyridinemethanol hydrobromide: is a valuable intermediate in organic synthesis. Its bromine atom and pyridine ring make it a versatile reagent for constructing complex organic molecules. It’s particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for the development of new drugs. Its structural motif is found in many biologically active molecules, making it an essential component in drug design and discovery processes .

Material Science

The pyridine moiety of 4-Bromo-3-pyridinemethanol hydrobromide can interact with various materials, potentially leading to the development of novel materials with unique properties. Researchers in material science may explore its applications in creating new polymers or coatings .

Chemical Education

This compound can be used in educational settings to teach advanced organic chemistry concepts. Its reactions can demonstrate key principles such as nucleophilic substitution and electrophilic aromatic substitution, providing practical experience to students .

Analytical Chemistry

4-Bromo-3-pyridinemethanol hydrobromide: can be employed as a standard or reagent in analytical methods. Its well-defined structure and properties allow for its use in calibration curves and quantitative analysis .

Agricultural Chemistry

The brominated pyridine structure is similar to certain herbicides and pesticides. Thus, this compound could be used in the synthesis of new agrochemicals aimed at improving crop protection and yield .

Environmental Science

Researchers might investigate the environmental fate of 4-Bromo-3-pyridinemethanol hydrobromide or its derivatives, studying its breakdown products and their impact on ecosystems. This is crucial for assessing the safety and environmental risks of new chemicals .

Catalysis

Due to its reactive bromine atom, this compound could be explored as a catalyst or a catalyst precursor in various chemical reactions, potentially enhancing reaction rates or selectivity .

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that it is a key intermediate in the synthesis of rupatadine , which is known to target histamine and platelet-activating factor (PAF) receptors .

Mode of Action

If we consider its role in the synthesis of rupatadine, it can be inferred that it may interact with histamine and paf receptors, leading to the alleviation of allergy symptoms .

Biochemical Pathways

Given its role in the synthesis of rupatadine, it may be involved in the histamine and paf signaling pathways .

Result of Action

Considering its role in the synthesis of rupatadine, it may contribute to the reduction of allergy symptoms .

properties

IUPAC Name |

(4-bromopyridin-3-yl)methanol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO.BrH/c7-6-1-2-8-3-5(6)4-9;/h1-3,9H,4H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZMZVNVPHSRWFJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)CO.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-3-pyridinemethanol hydrobromide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium [2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B1290567.png)

![2-[4-(Chloromethyl)phenoxy]acetonitrile](/img/structure/B1290584.png)